1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a 4-chlorophenyl group and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. Synthesis protocols for analogous compounds are detailed in patent literature, including multi-step reactions to introduce sulfonyl and urea functionalities . Pharmacological studies in the patent highlight its relevance in preclinical models, though specific data for this compound remain undisclosed in publicly accessible sources .
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-17-8-10-18(11-9-17)24-22(27)25-19-12-13-21-16(15-19)5-4-14-26(21)30(28,29)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVAQFDUPYZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline, an aldehyde, and an alkene. The phenylsulfonyl group is then introduced via sulfonylation using phenylsulfonyl chloride. Finally, the urea moiety is formed by reacting the intermediate with 4-chlorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the phenylsulfonyl and chlorophenyl groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea This analogue replaces the phenylsulfonyl-tetrahydroquinoline moiety with a naphthalenylsulfonyl group directly attached to the urea backbone. Key differences include:
- Molecular Formula : C₁₇H₁₃ClN₂O₃S (vs. C₂₂H₁₉ClN₃O₃S for the target compound).
- Molar Mass : 360.81 g/mol (vs. 440.92 g/mol for the target).
2.1.2 Benzothiazole- and Pyridine-Based Analogues Compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in ) feature heterocyclic systems (e.g., benzothiazole) instead of urea. These structures prioritize hydrogen-bonding interactions but lack the urea linkage’s dual hydrogen-bond donor/acceptor capacity, which is critical for binding certain enzymatic active sites .
Physicochemical Properties
*logP values estimated via computational models.
Pharmacological Data
- Target Compound: Patent data (Tables 1–5 ) suggest urea derivatives with tetrahydroquinoline scaffolds exhibit IC₅₀ values in the nanomolar range for kinase targets, though specifics are undisclosed. The phenylsulfonyl group may improve metabolic stability compared to naphthalenylsulfonyl analogues.
- 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea: Limited pharmacological data are available, but its higher logP correlates with increased cellular uptake in vitro, albeit at the cost of reduced solubility .
- Benzothiazole Analogues : Demonstrated potent inhibitory activity (IC₅₀ < 100 nM) in enzymatic assays, attributed to the benzothiazole moiety’s planar aromaticity and hydrogen-bonding capacity .
Key Research Findings
- The tetrahydroquinoline scaffold in the target compound confers superior target selectivity over simpler aryl systems due to its rigid, three-dimensional structure .
- Naphthalenylsulfonyl analogues exhibit faster hepatic clearance in rodent models, likely due to cytochrome P450 interactions with the bulky aromatic system .
- Urea derivatives generally outperform carboxylate or amide-based analogues in sustained target engagement, as observed in pharmacokinetic studies .
Biological Activity
1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClN3O2S
- Molecular Weight : 393.91 g/mol
- CAS Number : Not specified in the provided data.
Research indicates that this compound acts as an inhibitor of specific biological pathways involved in autoimmune diseases. Notably, it has been identified as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and function of Th17 cells. Th17 cells are implicated in various autoimmune conditions, making this compound a candidate for therapeutic intervention in such diseases .
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea have shown efficacy in reducing cytokine production in activated immune cells. This suggests potential applications in treating inflammatory diseases .
In Vivo Studies
In vivo experiments have highlighted the compound's ability to reduce symptoms associated with autoimmune diseases such as psoriasis and rheumatoid arthritis. Specifically, one study reported that a derivative exhibited superior bioavailability and therapeutic effects at lower doses compared to existing treatments. Doses administered in mouse models resulted in significant reductions in disease severity without observed adverse effects after two weeks of treatment .
Case Studies
Several case studies illustrate the compound's potential:
- Psoriasis Model : In a murine model of psoriasis, administration of the compound led to a marked decrease in skin lesions and inflammatory markers compared to control groups.
- Rheumatoid Arthritis : In another study involving mice with induced rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and pain behaviors, indicating its potential as an anti-arthritic agent.
Comparative Efficacy
A comparative analysis of various compounds targeting RORγt reveals that 1-(4-Chlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has favorable pharmacokinetic properties:
| Compound Name | Bioavailability (%) | Disease Model | Efficacy |
|---|---|---|---|
| GSK2981278 | 6.2 (mice) | Psoriasis | Moderate |
| D4 | 48.1 (mice) | Psoriasis | High |
| Target Compound | Not Specified | Rheumatoid Arthritis | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
